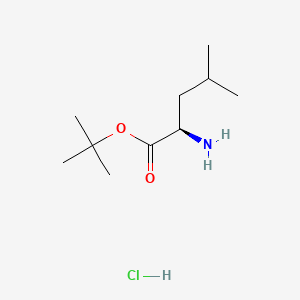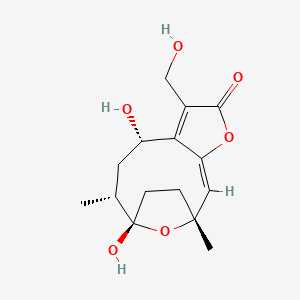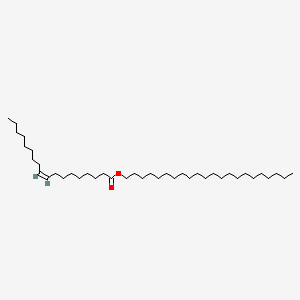
Oleato de behenilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Behenyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Studied for its role in lipid metabolism and its effects on cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Widely used in cosmetics and personal care products as an emollient and thickening agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Behenyl oleate can be synthesized through the esterification reaction between behenyl alcohol and oleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of behenyl oleate often involves the use of continuous reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent product quality and higher efficiency. The reaction conditions, such as temperature and catalyst concentration, are optimized to maximize the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Behenyl oleate undergoes various chemical reactions, including:
Oxidation: Behenyl oleate can be oxidized to form corresponding oxides and peroxides.
Hydrolysis: In the presence of water and an acid or base catalyst, behenyl oleate can hydrolyze to form behenyl alcohol and oleic acid.
Transesterification: Behenyl oleate can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products Formed
Oxidation: Oxides and peroxides of behenyl oleate.
Hydrolysis: Behenyl alcohol and oleic acid.
Transesterification: Various esters depending on the alcohol used in the reaction.
Mecanismo De Acción
Behenyl oleate exerts its effects primarily through its interaction with lipid membranes. It integrates into the lipid bilayer, enhancing the barrier function and providing emollient properties. This integration helps to stabilize the membrane structure and reduce transepidermal water loss, making it an effective moisturizing agent in cosmetic formulations .
Comparación Con Compuestos Similares
Similar Compounds
Cetyl alcohol: Another long-chain fatty alcohol used in cosmetics for its emollient properties.
Stearyl alcohol: Similar to behenyl alcohol but with a shorter carbon chain, used as an emulsifier and thickener.
Behenyl alcohol: The alcohol component of behenyl oleate, used in similar applications.
Uniqueness
Behenyl oleate is unique due to its combination of behenyl alcohol and oleic acid, providing both stability and emollient properties. Its long carbon chain and unsaturated bond in the oleic acid moiety contribute to its effectiveness as a moisturizing agent and its ability to integrate into lipid membranes .
Propiedades
IUPAC Name |
docosyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h18,24H,3-17,19-23,25-39H2,1-2H3/b24-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPJNZCOIFUYNE-MOHJPFBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H78O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127566-70-5 | |
| Record name | Behenyl oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127566705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BEHENYL OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I69QGA8780 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of behenyl oleate's melting point in the context of tear film stability?
A1: Behenyl oleate is a wax ester found in the tear film lipid layer (TFLL). Research has shown that its melting point, which is close to physiological temperature, plays a crucial role in its ability to retard tear film evaporation []. At 35°C, behenyl oleate significantly reduces evaporation rates, suggesting that its phase transition at this temperature contributes to forming a barrier against excessive tear film thinning [].
Q2: Can behenyl oleate contribute to the antifungal properties of the skin in certain species?
A3: Research suggests that behenyl oleate, along with behenyl palmitoleate, exhibits antifungal activity against Pseudogymnoascus destructans (Pd), the causative agent of White-Nose Syndrome in bats []. Interestingly, these specific wax esters are found in the sebum of bat species resistant to Pd infection, suggesting a potential role in their defense mechanism [].
Q3: Does the presence of behenyl oleate in meibum directly translate to its presence in the tear film?
A4: While behenyl oleate is a significant component of meibum, its presence in the tear film is not a direct consequence. The composition of the tear film lipid layer is influenced by various factors, including the spreading and mixing of meibum with other tear components, as well as interactions with the aqueous layer [].
Q4: How does behenyl oleate compare to other wax esters in terms of its anti-evaporative properties?
A5: Behenyl oleate is just one of several wax esters found in meibum, and its anti-evaporative effect is influenced by its specific molecular structure and melting point []. Research indicates that other wax esters, such as behenyl palmitoleate, behenyl linoleate, and behenyl linolenate, also demonstrate varying degrees of evaporation retardation at physiological temperatures []. These findings highlight the importance of the overall wax ester composition, rather than individual components, in maintaining tear film stability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[2.3]hexane-1-carboxylic acid, 5-methylene-, methyl ester (9CI)](/img/new.no-structure.jpg)
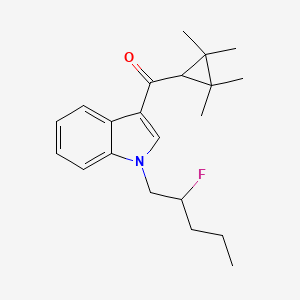
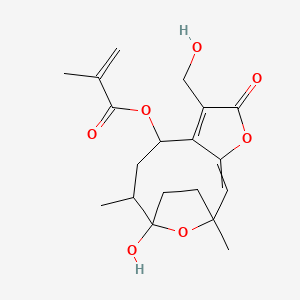
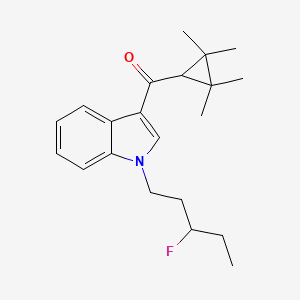
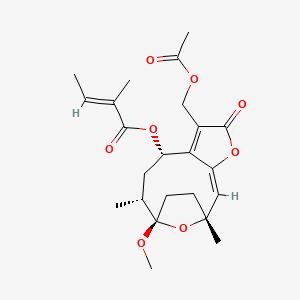
![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione](/img/structure/B591157.png)
